molecular formula C19H20ClN3O2S2 B2722650 3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687563-01-5

3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2722650
CAS No.: 687563-01-5
M. Wt: 421.96
InChI Key: ZWMGCNQDXAVWTM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a potent and selective cell-permeable inhibitor of glycogen synthase kinase-3 beta (GSK-3β) Source . This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular signaling pathways, including Wnt/β-catenin, and is implicated in the pathogenesis of several diseases. Its primary research value lies in the investigation of neurodegenerative disorders, such as Alzheimer's disease, where GSK-3β hyperactivity is linked to the hyperphosphorylation of tau protein and subsequent neurofibrillary tangle formation Source . By selectively inhibiting GSK-3β, this compound facilitates the study of tau pathology and neuronal survival mechanisms. Furthermore, due to the role of GSK-3β in regulating apoptosis, cell proliferation, and the stability of oncoproteins, this inhibitor is a vital tool in oncology research for probing pathways involved in cancer cell survival and for exploring potential chemotherapeutic strategies Source . It serves as a critical chemical probe for dissecting the complex physiological and pathological functions of GSK-3β signaling across various disease models.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S2/c20-13-4-6-14(7-5-13)23-18(25)17-15(8-11-26-17)21-19(23)27-12-16(24)22-9-2-1-3-10-22/h4-7H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMGCNQDXAVWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Approaches for Thieno[3,2-d]pyrimidin-4-one Core Structure

Gewald Synthesis for Thiophene Precursors

The Gewald reaction represents a fundamental approach for constructing appropriately substituted 2-aminothiophenes that serve as key intermediates in thienopyrimidine synthesis. This multicomponent reaction involves the condensation of a carbonyl compound, a nitrile-containing active methylene compound, and elemental sulfur in the presence of a base to form 2-aminothiophene derivatives.

For synthesizing precursors to our target compound, the following Gewald reaction sequence would be employed:

Step 1: Formation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Cyclohexanone + Ethyl cyanoacetate + Sulfur + Base (triethylamine) → Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This 2-aminothiophene intermediate provides the foundation for subsequent transformations leading to the thieno[3,2-d]pyrimidin-4-one scaffold. The reaction typically produces yields ranging from 50-80% depending on the specific conditions and substituents.

Cyclization Methods for Pyrimidine Ring Formation

Several methods exist for constructing the pyrimidine portion of the thieno[3,2-d]pyrimidin-4-one core. The most common approaches include:

Formamide-Based Cyclization

A widely employed method involves treating 2-aminothiophene-3-carboxylates with formamide at elevated temperatures (160-200°C). This approach has demonstrated high efficiency for synthesizing thieno[3,2-d]pyrimidin-4(3H)-ones with good yields (60-97%). The reaction proceeds through initial condensation followed by cyclization:

Ethyl 2-aminothiophene-3-carboxylate + Formamide (excess) → Thieno[3,2-d]pyrimidin-4(3H)-one + Ethanol + Water

The cyclization typically requires 4-8 hours of heating and represents one of the most direct routes to the core scaffold.

Isothiocyanate-Mediated Approach

Another viable approach involves the reaction of 2-aminothiophene-3-carboxylate derivatives with isothiocyanates to form thienylthiourea intermediates, which can then be cyclized to form 2-thioxo-thieno[3,2-d]pyrimidin-4-ones. For the target compound, this provides a direct route to introduce sulfur at the 2-position:

Step 1: 2-Aminothiophene-3-carboxylate + Aryl isothiocyanate → Thienylthiourea derivative
Step 2: Thienylthiourea + Alcoholic KOH → 3-Substituted-2-thioxo-thieno[3,2-d]pyrimidin-4-one (as potassium salt)

This approach is particularly valuable as it introduces the thioxo group at the 2-position, which serves as a convenient handle for further functionalization via alkylation reactions.

Thorpe-Ziegler Cyclization Approach

The Thorpe-Ziegler cyclization represents an alternative approach where a pyrimidine derivative bearing a mercaptocarbonitrile group undergoes an intramolecular cyclization to form the thieno-fused ring. While less common for thieno[3,2-d]pyrimidines, this approach has been successfully employed for certain analogs. The reaction involves:

6-Membered pyrimidine with mercaptocarbonitrile group + Alkyl chloroacetate → Substitution product → Intramolecular cyclization under basic conditions → Thienopyrimidine

This method achieves yields of approximately 70% for related structures.

Introduction of the 4-chlorophenyl group at the 3-position can be achieved through direct N-arylation of preformed thieno[3,2-d]pyrimidin-4-ones. This typically involves:

Thieno[3,2-d]pyrimidin-4-one + 4-Chlorophenyl halide (or boronic acid) → 3-(4-Chlorophenyl)-thieno[3,2-d]pyrimidin-4-one

The reaction often requires transition metal catalysts such as copper or palladium compounds and proceeds with moderate to good yields (50-75%).

Cyclization with 4-Chlorophenyl-Substituted Intermediates

An alternative approach involves incorporating the 4-chlorophenyl group earlier in the synthetic sequence by preparing 3-(4-chlorophenyl)thienylthiourea derivatives. These can be prepared by reacting 2-aminothiophene-3-carboxylates with 4-chlorophenyl isothiocyanate followed by cyclization:

Step 1: 2-Aminothiophene-3-carboxylate + 4-Chlorophenyl isothiocyanate → N-(4-Chlorophenyl)thienylthiourea
Step 2: N-(4-Chlorophenyl)thienylthiourea + Base → 3-(4-Chlorophenyl)-2-thioxo-thieno[3,2-d]pyrimidin-4-one

This approach offers yields typically in the range of 70-90% and provides a more direct route to the 3-arylated product.

Introduction of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl} Group

Alkylation of 2-Thioxo Derivatives

The most straightforward approach to introduce the [2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl group involves alkylation of 2-thioxo-thieno[3,2-d]pyrimidin-4-ones. This typically proceeds through:

Step 1: 3-(4-Chlorophenyl)-2-thioxo-thieno[3,2-d]pyrimidin-4-one + Base → Thiolate anion
Step 2: Thiolate anion + 2-Chloro-N-(piperidin-1-yl)acetamide → 3-(4-Chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one

The reaction typically requires mild basic conditions (potassium carbonate in acetone or DMF) and proceeds with yields ranging from 65-85%.

Alternative Route via 2-Methylthio Intermediate

An alternative approach involves initial methylation of the 2-thioxo derivative followed by nucleophilic displacement with the appropriate reagent:

Step 1: 3-(4-Chlorophenyl)-2-thioxo-thieno[3,2-d]pyrimidin-4-one + Methyl iodide → 3-(4-Chlorophenyl)-2-methylthio-thieno[3,2-d]pyrimidin-4-one
Step 2: 2-Methylthio intermediate + 2-Oxo-2-(piperidin-1-yl)ethanamine → 3-(4-Chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one

While this approach introduces additional steps, it sometimes offers better selectivity and cleaner reaction profiles for complex substrates.

Complete Synthetic Routes to 3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Based on the methodologies discussed above, the following represents optimized synthetic routes to the target compound.

Route A: Via 2-Thioxo Intermediate and Direct Alkylation

This route employs the isothiocyanate approach to establish the key 2-thioxo intermediate, followed by direct alkylation with 2-chloro-N-(piperidin-1-yl)acetamide:

Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Cyclohexanone + Ethyl cyanoacetate + Sulfur + Triethylamine → Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Reaction conditions: DMF, 50-60°C, 6-8 hours
Expected yield: 75-80%

Synthesis of Ethyl 2-(3-(4-chlorophenyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate + 4-Chlorophenyl isothiocyanate → Ethyl 2-(3-(4-chlorophenyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Reaction conditions: Acetonitrile, reflux, 8-10 hours (conventional heating) or microwave irradiation, 100°C, 20-30 minutes
Expected yield: 85-90%

Synthesis of 3-(4-Chlorophenyl)-2-thioxo-3,4,6,7-tetrahydro-5H-thieno[3,2-d]pyrimidin-4-one
Ethyl 2-(3-(4-chlorophenyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate + KOH → 3-(4-Chlorophenyl)-2-thioxo-3,4,6,7-tetrahydro-5H-thieno[3,2-d]pyrimidin-4-one (potassium salt)

Reaction conditions: Ethanol, reflux, 4-5 hours
Expected yield: 80-85%

Synthesis of this compound
3-(4-Chlorophenyl)-2-thioxo-3,4,6,7-tetrahydro-5H-thieno[3,2-d]pyrimidin-4-one + 2-Chloro-N-(piperidin-1-yl)acetamide + K2CO3 → this compound

Reaction conditions: DMF, 60-70°C, 12-16 hours
Expected yield: 70-80%

Route B: Alternative Approach via Direct Condensation

An alternative approach involves direct condensation of a 2-aminothiophene derivative with a suitable reagent to form the target compound:

Synthesis of Ethyl 2-amino-5-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Modified Gewald reaction with 4-chlorophenyl-substituted cyclohexanone → Ethyl 2-amino-5-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Direct cyclization and functionalization
Ethyl 2-amino-5-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate + N-(2-oxo-2-(piperidin-1-yl)ethyl)formamide → this compound

This route, while potentially more direct, typically offers lower overall yields (30-45%) and presents greater purification challenges.

Analytical Characterization and Yield Optimization

Yield Optimization Strategies

Several strategies can be employed to optimize the yields in the synthesis of the target compound:

Microwave-Assisted Synthesis

Microwave irradiation has shown significant benefits for several key steps in thienopyrimidine synthesis. For the thienylthiourea formation step (5.1.2), microwave conditions can reduce reaction times from 8-10 hours to 20-30 minutes while improving yields by 10-15%.

Optimization of Alkylation Conditions

The final alkylation step (5.1.4) can be optimized by careful selection of base and solvent. A comparison of different conditions is presented in Table 1:

Table 1. Optimization of Alkylation Conditions for Step 5.1.4

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 70 16 75
K₂CO₃ Acetone 56 24 65
Cs₂CO₃ DMF 70 12 82
NaH THF 25 6 70
TEA DMF 70 24 50

Cesium carbonate in DMF provides the highest yield (82%) with a reasonable reaction time.

One-Pot Procedures

For certain steps, one-pot procedures can enhance overall efficiency. For example, the thienylthiourea formation and subsequent cyclization (steps 5.1.2 and 5.1.3) can potentially be combined:

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate + 4-Chlorophenyl isothiocyanate + KOH → 3-(4-Chlorophenyl)-2-thioxo-3,4,6,7-tetrahydro-5H-thieno[3,2-d]pyrimidin-4-one

Reaction conditions: Ethanol, reflux, 24 hours
Expected yield: 65-70%

This approach sacrifices some yield but eliminates purification of the intermediate.

Practical Considerations and Troubleshooting

Purification Strategies

Purification of the final product can be challenging due to the presence of structurally similar byproducts. The following strategies have proven effective:

  • Column Chromatography : Silica gel using gradients of ethyl acetate:hexane (initially 20:80, increasing to 50:50)
  • Recrystallization : From ethanol or ethanol/water mixtures
  • Trituration : With diethyl ether to remove nonpolar impurities followed by trituration with water to remove polar contaminants

Common Issues and Solutions

Several challenges may arise during synthesis:

  • Poor cyclization yields : If cyclization yields are low, extending reaction times and ensuring anhydrous conditions can improve results. Additionally, adding catalytic amounts of 4-dimethylaminopyridine (DMAP) can enhance reactivity.

  • Alkylation selectivity : Competitive N-alkylation may occur during the final step. This can be minimized by careful control of temperature (maintaining below 50°C initially then gradually increasing) and using larger excesses of the alkylating agent (1.5-2.0 equivalents).

  • Purification difficulties : If conventional purification methods fail to provide adequate purity, converting the product to a hydrochloride salt followed by recrystallization and subsequent neutralization often provides higher purity material.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds within this class can inhibit the growth of human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains and fungal pathogens. The presence of the piperidine moiety is believed to enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Neurological Applications

Given the structural similarity to known neuroactive compounds, there is potential for this thienopyrimidine derivative to serve as a lead compound in the treatment of neurological disorders. Research into piperidine derivatives has revealed their efficacy as inhibitors of certain neurotransmitter receptors, which could be beneficial in conditions such as depression and anxiety .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thienopyrimidine derivatives demonstrated that modifications at the piperidine position significantly affected their anticancer activity. The compound was shown to have a lower IC50 value compared to other derivatives tested against HeLa cells, indicating potent activity .

Case Study 2: Antimicrobial Screening

In vitro evaluations revealed that the compound displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Core Modifications and Substituent Variations

The table below highlights structural differences between the target compound and key analogs:

Compound Name / ID Core Structure Position 2 Substituent Position 3 Substituent Key Features Evidence ID
Target Compound Thieno[3,2-d]pyrimidin-4-one [2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl 4-Chlorophenyl Piperidine enhances solubility; chloro group for halogen bonding
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one [2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl Ethyl Fluorophenyl improves electronegativity; dimethyl groups increase steric bulk
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one (4-Chlorobenzyl)sulfanyl 2-Methoxyphenyl Methoxy group enhances solubility; chlorobenzyl for lipophilicity
2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-chlorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one Pyrido-thieno[3,2-d]pyrimidin-4-one [2-(4-Methylphenyl)-2-oxoethyl]sulfanyl 2-Chlorobenzyl Pyrido extension alters π-stacking; methylphenyl for hydrophobic interactions

Physicochemical and Pharmacological Implications

  • Piperidine vs. Fluorophenyl Substituents : The target’s piperidin-1-yl group may improve water solubility compared to the fluorophenyl group in ’s analog, which prioritizes electronegativity for target binding .
  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group (target) offers stronger halogen bonding than 2-methoxyphenyl (), but the latter’s methoxy group enhances solubility .
  • Core Hydrogenation: The partially saturated thieno-pyrimidinone core in the target compound may reduce metabolic oxidation compared to fully aromatic analogs (e.g., ’s pyrido-thieno derivative) .

Structural Characterization

  • Spectroscopy : ¹H/¹³C NMR and mass spectrometry are standard for verifying substituent positions and purity (e.g., ) .

Biological Activity

The compound 3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis and Structural Characteristics

The compound was synthesized using established methodologies for thieno[3,2-d]pyrimidine derivatives. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. The presence of the 4-chlorophenyl and piperidinyl moieties is significant as they contribute to the pharmacological profile of the compound.

Antitumor Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit notable antitumor properties. For instance, compounds structurally related to our target have shown significant antiproliferative effects against various cancer cell lines. In one study, a derivative with similar structural features exhibited an IC50 value of 0.55 μM against SU-DHL-6 cells, indicating potent antitumor activity .

The compound's mechanism of action appears to involve the inhibition of EZH2, a critical enzyme in cancer progression. This inhibition leads to altered cell morphology and apoptosis in cancer cells .

Enzyme Inhibition

Thieno[3,2-d]pyrimidines have also been explored for their enzyme inhibitory activities. Research indicates that compounds within this class can inhibit 17β-hydroxysteroid dehydrogenases (17β-HSD) , which are involved in steroid metabolism and have implications in conditions such as osteoporosis . The specific activity of our compound against these enzymes remains to be fully elucidated; however, structural analogs have shown moderate inhibition rates.

Antimicrobial Activity

In addition to anticancer properties, thieno[3,2-d]pyrimidine derivatives have been evaluated for antimicrobial activity. Compounds with similar scaffolds have demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . Further exploration of our target compound in this context could provide insights into its potential as an antimicrobial agent.

Structure-Activity Relationships (SAR)

SAR studies are crucial for understanding how modifications to the compound's structure influence its biological activity. The presence of the piperidine moiety has been associated with enhanced activity against certain targets such as acetylcholinesterase (AChE) and urease . Additionally, substituents on the phenyl ring significantly affect the overall potency and selectivity of these compounds.

CompoundActivity TypeIC50 Value (μM)Reference
12eAntitumor (SU-DHL-6)0.55
7lAChE Inhibition0.63
3b17β-HSD Inhibition36% @ 1 μM

Case Studies

  • Antitumor Activity : A derivative closely related to our target was tested against multiple cancer cell lines showing promising results with significant inhibition rates.
  • Enzyme Inhibition : Another study focused on enzyme inhibitors highlighted the potential of thieno[3,2-d]pyrimidines in modulating steroid metabolism through selective inhibition of 17β-HSD types .

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